Aluminum sesquichlorohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum sesquichlorohydrate is an aluminum salt commonly used as an antiperspirant agent, deodorant agent, and cosmetic astringent. It works by physically blocking eccrine sweat glands, thereby reducing perspiration . The compound is typically found in personal care products such as roll-ons, pump sprays, and after-shave applications .

Wirkmechanismus

Target of Action

Aluminum sesquichlorohydrate, also known as Reach 301, primarily targets the eccrine sweat glands . These glands are responsible for producing sweat, a process that helps regulate body temperature.

Mode of Action

The compound works by physically blocking the ducts of the eccrine sweat glands . This blockage is achieved through the formation of a gel-like plug within the ducts, preventing sweat from reaching the skin’s surface.

Result of Action

The result of this compound’s action is a significant reduction in sweating . By blocking the eccrine sweat glands, the compound prevents sweat from reaching the skin’s surface, thereby reducing perspiration.

Biochemische Analyse

Biochemical Properties

Aluminum Sesquichlorohydrate interacts with various biomolecules. It is assumed that phosphate-bearing biomolecules are elected targets for the biochemical action for aluminum . The compound works by forming a gel-like plug within the eccrine sweat gland ducts .

Cellular Effects

This compound exerts its effects on various types of cells, primarily the eccrine sweat glands. It physically blocks these glands, thereby reducing perspiration .

Molecular Mechanism

The mechanism of action of this compound involves physically blocking the eccrine sweat gland ducts . This blockage is achieved by the formation of a gel-like plug within the ducts .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is assumed that phosphate-bearing biomolecules are elected targets for the biochemical action for aluminum .

Transport and Distribution

This compound diffuses into and physically blocks sweat gland ducts . This indicates that the compound can be transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the eccrine sweat gland ducts, where it forms a gel-like plug to block perspiration .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Aluminiumsesquichlorohydrat wird durch die Reaktion von Aluminiumhydroxid mit einer chlorhaltigen Verbindung wie Natriumchlorid, Calciumchlorid oder Magnesiumchlorid synthetisiert. Diese Reaktion wird typischerweise bei Temperaturen um 100-150°C und einem pH-Wert von etwa 9 durchgeführt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Aluminiumsesquichlorohydrat durch Auflösen von Aluminium in Salzsäure und anschließender kontrollierter Hydrolyse hergestellt. Die resultierende Lösung wird dann konzentriert und gereinigt, um das gewünschte Produkt zu erhalten .

Arten von Reaktionen:

Oxidation: Aluminiumsesquichlorohydrat kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Es kann durch starke Reduktionsmittel reduziert werden, obwohl solche Reaktionen weniger häufig sind.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen Chloridionen durch andere Anionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreaktionen: Beziehen Reagenzien wie Natriumhydroxid oder andere Basen ein.

Hauptprodukte:

Oxidation: Aluminiumoxid.

Reduktion: Aluminiummetall.

Substitution: Verschiedene Aluminiumhydroxide oder andere Aluminiumsalze.

Wissenschaftliche Forschungsanwendungen

Aluminiumsesquichlorohydrat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseverfahren verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf biologische Systeme, insbesondere in Bezug auf seine Antitranspiranteigenschaften.

Medizin: Untersucht wegen seiner potenziellen Verwendung bei der Behandlung von Hyperhidrose (übermäßiges Schwitzen) und anderen Hauterkrankungen

5. Wirkmechanismus

Aluminiumsesquichlorohydrat wirkt, indem es einen gelartigen Stopfen innerhalb der ekkrinen Schweißdrüsenkanäle bildet. Dieser Stopfen verhindert vorübergehend, dass Schweiß die Hautoberfläche erreicht, wodurch die Schweißproduktion reduziert wird . Die molekularen Zielstrukturen der Verbindung sind die Schweißdrüsenkanäle, wo sie ihre Wirkung durch physische Blockierung entfaltet .

Ähnliche Verbindungen:

Aluminiumchlorohydrat: Ein weiteres Aluminiumsalz, das in Antitranspiranten mit einem ähnlichen Wirkmechanismus verwendet wird.

Aluminiumzirkoniumtetrachlorohydrexglycin: Eine Verbindung, die in fortschrittlichen Antitranspirantformulierungen verwendet wird.

Aluminiumchlorid: Sowohl in Antitranspiranten als auch in Wasseraufbereitungsprozessen eingesetzt.

Einzigartigkeit: Aluminiumsesquichlorohydrat ist aufgrund seines spezifischen Aluminium-Chlorid-Verhältnisses und seiner Fähigkeit, einen stabilen gelartigen Stopfen in den Schweißdrüsen zu bilden, einzigartig. Dies macht es besonders effektiv als Antitranspirant .

Vergleich Mit ähnlichen Verbindungen

Aluminum chlorohydrate: Another aluminum salt used in antiperspirants with a similar mechanism of action.

Aluminum zirconium tetrachlorohydrex glycine: A compound used in advanced antiperspirant formulations.

Aluminum chloride: Used in both antiperspirants and water treatment processes.

Uniqueness: Aluminum sesquichlorohydrate is unique due to its specific aluminum-to-chloride ratio and its ability to form a stable gel-like plug in sweat glands. This makes it particularly effective as an antiperspirant agent .

Eigenschaften

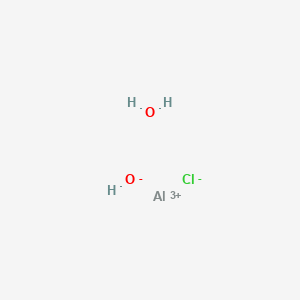

IUPAC Name |

aluminum;chloride;hydroxide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLAMANSVUJYPT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Al+3].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClH3O2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-41-9, 173763-15-0 |

Source

|

| Record name | Aluminum sesquichlorohydrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM SESQUICHLOROHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)